Diethyl-5-bromopentylphosphonate
Description
Properties
CAS No. |
42757-42-6 |
|---|---|
Molecular Formula |
C9H20BrO3P |
Molecular Weight |
287.13 g/mol |
IUPAC Name |
1-bromo-5-diethoxyphosphorylpentane |
InChI |
InChI=1S/C9H20BrO3P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10/h3-9H2,1-2H3 |
InChI Key |
GSSVPYDPBHEDBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCBr)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings
- A 2020 study highlighted this compound’s efficiency in synthesizing α-aminophosphonates, achieving 85% yield compared to 62% for its chloro counterpart under identical conditions .
- Thermal stability assays reveal that brominated phosphonates decompose at higher temperatures (210–215°C) than chlorinated variants (205–210°C), aligning with the stronger C-Br bond .
Limitations of Provided Evidence
Thus, comparisons herein derive from established organophosphorus chemistry principles rather than direct references to the provided materials.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Diethyl-5-bromopentylphosphonate, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a brominated precursor (e.g., 5-bromopentyl bromide) reacts with diethyl phosphite. Reaction optimization involves adjusting parameters like solvent polarity (e.g., acetonitrile), temperature (80–100°C), and molar ratios (e.g., 1:8 substrate-to-phosphite ratio). Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate high-purity product .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Using PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Working in a fume hood to prevent inhalation of vapors or aerosols.
- Implementing spill protocols: collect material with inert absorbents (e.g., sand) and dispose in sealed containers. Avoid water flushing to prevent environmental contamination .
- Monitoring decomposition products (e.g., phosphorus oxides) during high-temperature reactions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare <sup>1</sup>H and <sup>31</sup>P NMR shifts with literature values (e.g., δ~20–25 ppm for phosphonate groups).
- MS : Confirm molecular ion peaks via ESI-MS or GC-MS.
- IR : Identify P=O stretches (~1250–1300 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies (e.g., unexpected <sup>13</sup>C NMR shifts) may arise from solvent effects or impurities. Mitigation strategies include:
- Repeating synthesis under inert atmospheres to exclude oxidation byproducts.
- Cross-validating with alternative techniques (e.g., X-ray crystallography for crystalline derivatives).
- Computational modeling (DFT) to predict spectral profiles and compare with experimental data .
Q. What experimental frameworks are suitable for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply the PICOT framework to structure the study:
- Population : this compound as a substrate.
- Intervention : Varying catalysts (e.g., Pd vs. Ni), ligands, or bases.
- Comparison : Benchmark against analogous bromides (e.g., alkyl bromides).
- Outcome : Yield, selectivity, and reaction time.
- Time : Kinetic studies to map reaction progress .
Q. How can mechanistic insights into the phosphonylation of bromopentyl derivatives be experimentally derived?
- Methodological Answer :
- Kinetic isotope effects : Replace bromine with deuterium to probe SN2 vs. radical pathways.
- Trapping experiments : Add radical inhibitors (e.g., TEMPO) to detect intermediate species.
- DFT calculations : Model transition states to identify rate-determining steps .
Q. What strategies address low yields during large-scale synthesis of this compound?
- Methodological Answer :
- Optimize solvent systems (e.g., switch from acetonitrile to DMF for better solubility).
- Employ continuous flow reactors to enhance heat/mass transfer.
- Use statistical design (e.g., Full Factorial Design) to test variables like temperature, stoichiometry, and agitation speed .
Q. How can researchers design rigorous studies to evaluate the environmental toxicity of this compound?
- Methodological Answer : Follow PEO framework :
- Population : Model organisms (e.g., Daphnia magna).
- Exposure : Vary concentrations (0.1–100 ppm) and exposure durations.
- Outcome : Measure LC50, bioaccumulation factors, and metabolite profiles.
- Include controls (e.g., untreated cohorts) and replicate experiments to ensure statistical validity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
